molecular formula C13H21O3P B15159763 Hexyl methyl phenylphosphonate CAS No. 820260-98-8

Hexyl methyl phenylphosphonate

Katalognummer: B15159763
CAS-Nummer: 820260-98-8
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: NSFCLJTUEDACFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl methyl phenylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group

Vorbereitungsmethoden

Hexyl methyl phenylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of hexyl alcohol, methyl phenylphosphonic dichloride, and a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Analyse Chemischer Reaktionen

Hexyl methyl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of phosphonic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl or methyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines.

Wissenschaftliche Forschungsanwendungen

Hexyl methyl phenylphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the study of reaction mechanisms involving phosphonates.

    Biology: The compound has potential applications in the development of biologically active molecules, such as enzyme inhibitors and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: this compound derivatives are being investigated for their potential therapeutic properties, including anticancer and antiviral activities. These derivatives can inhibit specific enzymes or pathways involved in disease progression.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of hexyl methyl phenylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

At the molecular level, this compound can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can alter the protein’s structure and function, resulting in enzyme inhibition or other biological effects.

Vergleich Mit ähnlichen Verbindungen

Hexyl methyl phenylphosphonate can be compared to other similar compounds, such as:

    Ethyl methyl phenylphosphonate: This compound has a shorter alkyl chain (ethyl instead of hexyl) and may exhibit different reactivity and biological activity due to the difference in chain length.

    Hexyl ethyl phenylphosphonate: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and applications.

    Hexyl methyl phosphonate:

The uniqueness of this compound lies in its specific combination of hexyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

820260-98-8

Molekularformel

C13H21O3P

Molekulargewicht

256.28 g/mol

IUPAC-Name

[hexoxy(methoxy)phosphoryl]benzene

InChI

InChI=1S/C13H21O3P/c1-3-4-5-9-12-16-17(14,15-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3

InChI-Schlüssel

NSFCLJTUEDACFK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOP(=O)(C1=CC=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.